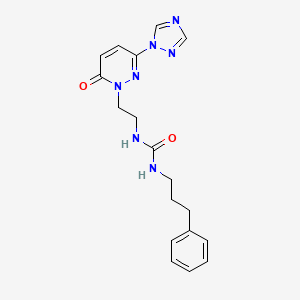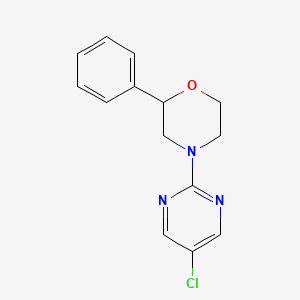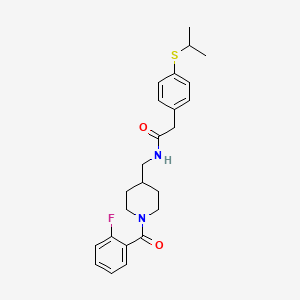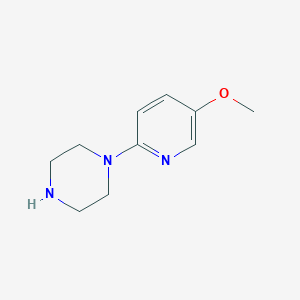![molecular formula C21H10ClF4N3O4S B2757994 5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid CAS No. 941942-87-6](/img/structure/B2757994.png)
5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a carboxylic acid, an amide, and a trifluoromethyl group. These groups are common in many pharmaceutical compounds and can contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar groups are often synthesized through various methods such as palladium-catalyzed cross-coupling reactions . The trifluoromethyl group can be introduced through direct fluorination or using a trifluoromethyl-containing building block .Molecular Structure Analysis
The compound’s structure is likely to be influenced by the electron-withdrawing nature of the fluorine atoms and the planar nature of the aromatic rings. The presence of the carboxylic acid and amide groups could also contribute to potential hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity is likely to be influenced by the presence of the carboxylic acid, amide, and trifluoromethyl groups. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the aromatic rings. Fluorine atoms are highly electronegative, which can influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has demonstrated that fluorobenzamides containing thiazole and thiazolidine structures show promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms in these compounds is essential for enhancing their antimicrobial effectiveness. This suggests that compounds with similar structural features, including 5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid, could be explored for their antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Anti-inflammatory and Analgesic Activities
Compounds derived from fluorinated benzamides have been shown to possess significant anti-inflammatory and analgesic activities. This is indicative of the potential therapeutic applications of fluorine-containing compounds in treating conditions associated with inflammation and pain. Therefore, this compound could be considered for further investigation in this context (Khalifa & Abdelbaky, 2008).
Anticancer Activities
The structural motif of thienopyridazine is of interest in the synthesis of compounds with anticancer properties. Certain fluorinated compounds have been evaluated against cancer cell lines, showing potential as anticancer agents. The specific chemical features of this compound, such as the presence of fluorine and a heterocyclic core, suggest its potential for anticancer activity investigation (Hammam et al., 2005).
Synthesis and Chemical Transformations
The compound's complex structure, featuring fluorine atoms and a thienopyridazine ring, opens avenues for synthetic chemistry research. These features could be leveraged in designing novel synthetic routes or in generating new derivatives with enhanced biological or chemical properties. Research on similar compounds has highlighted the role of microwave-induced synthesis and the influence of fluorine on the chemical behavior of such molecules (Novikov et al., 2005).
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF4N3O4S/c22-12-2-1-3-13(23)15(12)17(30)27-18-14-11(8-34-18)16(20(32)33)28-29(19(14)31)10-6-4-9(5-7-10)21(24,25)26/h1-8H,(H,27,30)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWYPXAOVJXREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Ethoxyphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2757914.png)


![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)




![2-benzylsulfanyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757931.png)
![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)